(+)-Dibenzoyl-D-tartaric acid

Catalog No.
S713768
CAS No.
17026-42-5
M.F
C18H14O8
M. Wt
358.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Dibenzoyl-D-tartaric acid

CAS Number

17026-42-5

Product Name

(+)-Dibenzoyl-D-tartaric acid

IUPAC Name

(2S,3S)-2,3-dibenzoyloxybutanedioic acid

Molecular Formula

C18H14O8

Molecular Weight

358.3 g/mol

InChI

InChI=1S/C18H14O8/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h1-10,13-14H,(H,19,20)(H,21,22)/t13-,14-/m0/s1

InChI Key

YONLFQNRGZXBBF-KBPBESRZSA-N

SMILES

Array

Synonyms

(2S,3S)-2,3-Bis(benzoyloxy)butanedioic Acid; (+)-Di-O-benzoyl-D-tartaric Acid; (+)-O,O’-Dibenzoyl-(2S,3S)-tartaric Acid; (2S,3S)-2,3-Bis(benzoyloxy)succinic Acid; NSC 97424;

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O

The exact mass of the compound Dibenzoyl-D-tartaric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97424. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(+)-Dibenzoyl-D-tartaric acid (CAS: 17026-42-5) is a highly efficient, C2-symmetric chiral resolving agent primarily utilized in the separation of racemic amines and the synthesis of enantiopure pharmaceutical intermediates[1]. As an acylated derivative of naturally occurring D-tartaric acid, it features bulky benzoyl groups that significantly alter the steric environment and crystal lattice packing of its resulting diastereomeric salts [2]. This structural modification enhances the differential solubility of diastereomeric pairs during fractional crystallization, making it a cornerstone reagent for both laboratory-scale stereochemical isolation and industrial-scale active pharmaceutical ingredient (API) manufacturing [1]. Buyers typically select this compound when standard resolution protocols fail to achieve target enantiomeric excess (ee) or when scaling up from preparative chiral chromatography[3].

Generic substitution of (+)-Dibenzoyl-D-tartaric acid with its unmodified parent, D-tartaric acid, or closely related acylated analogs like (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA), frequently results in process failure [1]. The unmodified tartaric acid core often lacks the necessary steric bulk to induce a sufficient solubility differential between diastereomeric salts, leading to near-zero enantiomeric excess or reversed selectivity in demanding resolutions [2]. Furthermore, even subtle changes to the acyl substituent—such as adding a methyl group (D-DTTA) or a methoxy group (D-DMTA)—can completely alter the chiral recognition preference or collapse the solubility gap between the resulting salts[1], [3]. Consequently, substituting (+)-DBTA with a cheaper or more common analog can necessitate complete solvent system redesigns, increase the number of required recrystallization cycles, or result in the co-crystallization of the undesired enantiomer.

Enantiomeric Excess in Amine Resolution: (+)-DBTA vs. Unmodified D-Tartaric Acid

The necessity of the dibenzoyl substitution is quantitatively demonstrated in the resolution of complex amines such as (R,S)-nicotine. Using an optimized isopropanol/methanol solvent system, (+)-DBTA yields the desired (S)-nicotine with 99.9% chiral purity and 65.5% recovery [1]. In stark contrast, utilizing naturally available, unmodified D-tartaric acid as the resolving agent fails completely for this target, yielding only the unnatural (R)-nicotine with a low chiral purity of 62% [1].

Evidence DimensionEnantiomeric excess (ee%) and selectivity in amine resolution
Target Compound Data(+)-DBTA: 99.9% ee for (S)-nicotine
Comparator Or BaselineD-Tartaric acid: 62% ee for the opposite (R)-enantiomer
Quantified Difference>37% absolute increase in ee and complete reversal of enantioselectivity
ConditionsFractional crystallization (isopropanol/methanol solvent system)

Proves that the unmodified tartaric acid core is insufficient for demanding amine resolutions, justifying the procurement of the dibenzoyl derivative for high-purity API synthesis.

Diastereomeric Salt Solubility Differential: (+)-DBTA vs. D-DTTA

The choice between (+)-DBTA and its closely related analog (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) hinges on the solubility difference of the formed diastereomeric salts. In the chiral separation of Finerenone intermediates in an ethanol-water mixture, the solubility difference between the S- and R-enantiomer salts formed with (+)-DBTA was measured at 31.26 mg/mL [1]. In stark contrast, the salts formed with D-DTTA exhibited a minimal solubility difference of only 1.25 mg/mL [1].

Evidence DimensionDiastereomeric salt solubility difference
Target Compound Data(+)-DBTA: 31.26 mg/mL
Comparator Or BaselineD-DTTA: 1.25 mg/mL
Quantified Difference25-fold larger solubility differential for (+)-DBTA
ConditionsEthanol-water solvent system, Finerenone intermediate resolution

A 25-fold larger solubility differential drastically reduces the number of required fractional crystallization cycles, lowering solvent consumption and accelerating process time.

Aqueous Phase Cocrystallization Efficacy: (+)-DBTA vs. Substituted Analogs

(+)-DBTA demonstrates unique efficacy in environmentally friendly, aqueous-phase resolution workflows. In the resolution of racemic ofloxacin via cocrystal formation in water, (+)-DBTA selectively cocrystallized with the R-enantiomer, achieving up to 82.3% ee [1]. When compared to other tartaric acid derivatives, including D-DTTA and di-p-methoxybenzoyl-D-tartaric acid (D-DMTA), (+)-DBTA showed much higher separation factors and % ee, whereas the other derivatives exhibited reversed or vastly inferior chiral recognition abilities under the same aqueous conditions[1].

Evidence DimensionEnantiomeric excess (% ee) in aqueous cocrystallization
Target Compound Data(+)-DBTA: 82.3% ee for R-ofloxacin
Comparator Or BaselineD-DTTA and D-DMTA: Vastly inferior or reversed recognition
Quantified Difference(+)-DBTA provides the maximum % ee and separation factor among tested derivatives in water
ConditionsAqueous phase cocrystallization at 278.2 K

Validates (+)-DBTA as the optimal resolving agent for manufacturers transitioning to green, aqueous-based separation processes where other acylated analogs fail.

Preparative Scalability: Chemical Resolution vs. Chiral Chromatography

For the multigram scale-up of pharmaceutical intermediates, (+)-DBTA offers a highly scalable alternative to continuous chromatography. During the synthesis of the novel dopamine agonist (+)-Dinapsoline, the racemic 1,2,3,4-tetrahydroisoquinoline intermediate could be resolved via chiral HPLC on a Chiralcel OD column. However, chemical resolution using (+)-DBTA was identified as the 'most practical way' to produce multigram quantities, yielding superior results compared to simple tartaric acid and bypassing the throughput limitations and high solvent costs associated with preparative chiral HPLC [1].

Evidence DimensionMultigram scale-up practicality
Target Compound Data(+)-DBTA: Highly practical for preparative, multigram scale-up
Comparator Or BaselineChiral HPLC (Chiralcel OD): Throughput-limited; Simple tartaric acid: Inferior resolution
Quantified Difference(+)-DBTA enables bulk chemical resolution, replacing low-throughput chromatographic separation
ConditionsResolution of 1,2,3,4-tetrahydroisoquinoline intermediate for (+)-Dinapsoline

Justifies the bulk procurement of (+)-DBTA as a cost-effective, scalable alternative to expensive preparative chromatography for early-stage API manufacturing.

Where Unmodified Tartaric Acid Fails in Amine Resolution

This compound is the right choice for the industrial fractional crystallization of complex pharmaceutical amines, such as nicotine, where unmodified tartaric acid fails to provide sufficient enantiomeric excess or unexpectedly reverses selectivity [1].

Where Organic Solvents Must Be Eliminated (Green Resolution)

This compound is the right choice for forming diastereomeric cocrystals in purely aqueous environments. As demonstrated in ofloxacin resolution, it outperforms substituted analogs in water, enabling manufacturers to eliminate toxic organic solvents from the separation workflow [2].

Where Preparative Chiral HPLC Becomes Cost-Prohibitive

This compound is the right choice for transitioning chiral separations from preparative HPLC to scalable, bulk chemical resolution. It significantly reduces equipment bottlenecks and solvent costs during the multigram scale-up of APIs like (+)-Dinapsoline [3].

Where Toluoyl Analogs Yield Narrow Solubility Differentials

This compound is the right choice when closely related resolving agents, such as D-DTTA, yield diastereomeric salts with impractically narrow solubility differentials, ensuring efficient fractional crystallization with fewer solvent cycles [4].

XLogP3

2.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

358.06886740 Da

Monoisotopic Mass

358.06886740 Da

Heavy Atom Count

26

UNII

EP4U8XMP6N

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 62 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 60 of 62 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17026-42-5

Wikipedia

(+)-Dibenzoyl-D-tartaric acid

General Manufacturing Information

Butanedioic acid, 2,3-bis(benzoyloxy)-, (2S,3S)-: ACTIVE

Dates

Last modified: 08-15-2023

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